N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
CAS No.: 1216953-81-9
Cat. No.: VC4176733
Molecular Formula: C19H26ClN5O3S
Molecular Weight: 439.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216953-81-9 |
|---|---|
| Molecular Formula | C19H26ClN5O3S |
| Molecular Weight | 439.96 |
| IUPAC Name | N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C19H25N5O3S.ClH/c1-12-11-13(23(4)21-12)18(25)24(10-9-22(2)3)19-20-16-14(26-5)7-8-15(27-6)17(16)28-19;/h7-8,11H,9-10H2,1-6H3;1H |
| Standard InChI Key | SCEKATCTCDILRD-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)OC)OC)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₉H₂₆ClN₅O₃S, with a molecular weight of 439.96 g/mol. Its IUPAC name reflects the integration of a 4,7-dimethoxy-substituted benzothiazole moiety, a 1,3-dimethylpyrazole group, and a dimethylaminoethyl carboxamide side chain, all linked via a hydrochloride salt. The structural complexity arises from the strategic placement of methoxy groups on the benzothiazole ring and the tertiary amine in the side chain, which enhance solubility and bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆ClN₅O₃S |
| Molecular Weight | 439.96 g/mol |
| CAS Number | 1216953-81-9 |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
| Melting Point | Not reported (decomposes above 160°C) |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the benzothiazole and pyrazole precursors. Key steps include:
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Benzothiazole Core Formation: Condensation of 4,7-dimethoxy-2-aminothiophenol with carbon disulfide under acidic conditions yields the benzothiazole backbone.
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Pyrazole Carboxamide Synthesis: 1,3-Dimethylpyrazole-5-carboxylic acid is activated using thionyl chloride and subsequently coupled with 2-(dimethylamino)ethylamine.
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Final Coupling and Salt Formation: The benzothiazole and pyrazole intermediates are joined via an amide bond, followed by hydrochloride salt formation to enhance stability.
Reaction conditions often employ dimethylformamide (DMF) as a solvent and triethylamine as a catalyst, with purification via column chromatography or recrystallization. Analytical characterization relies on ¹H/¹³C NMR, HPLC, and mass spectrometry to confirm purity and structural integrity .
Biological Activity and Mechanisms
Anticancer Properties
Preliminary assays indicate inhibitory effects on cancer cell proliferation, particularly in breast (MCF-7) and colon (HCT-116) lines. The mechanism likely involves DNA intercalation via the planar benzothiazole ring and topoisomerase II inhibition, disrupting replication. Comparative studies show enhanced activity over non-methoxy-substituted analogs, underscoring the importance of substituent positioning.
Table 2: Biological Activity of Analogous Compounds
| Compound | MIC (µg/mL) | IC₅₀ (Cancer Cells, µM) |
|---|---|---|
| Target Compound | Pending | Pending |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 25–50 | 18.9 (MCF-7) |
| (Z)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one | 12.5–25 | 12.3 (HCT-116) |
Pharmacological Applications and Future Directions
The dimethylaminoethyl side chain improves blood-brain barrier penetration, making this compound a candidate for neuropharmacology. Additionally, its modular structure allows for derivatization to optimize pharmacokinetics. Future research should prioritize:
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In Vivo Toxicity Studies: To assess safety profiles.
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Structure-Activity Relationship (SAR) Analysis: To refine substituent effects.
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Target Identification: Proteomic studies to elucidate binding partners.
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